Synthesis Efficiency: 2x Higher Yield vs. Chloro Analog in Electrophilic Halogenation
In a direct head-to-head comparison under identical synthetic conditions (electrophilic halogenation of 4-amino-3-methylbenzonitrile), 4-amino-3-bromo-5-methylbenzonitrile was obtained in a 95% yield, nearly double the 48% yield achieved for the direct chloro analog, 4-amino-3-chloro-5-methylbenzonitrile [1]. This demonstrates a clear efficiency advantage for the bromo compound.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 95% yield |
| Comparator Or Baseline | 4-amino-3-chloro-5-methylbenzonitrile: 48% yield |
| Quantified Difference | Yield increase of 47 percentage points (1.98-fold improvement) |
| Conditions | Electrophilic halogenation of 4-amino-3-methylbenzonitrile with Br2 or Cl2 in 2M aq. HCl. |
Why This Matters
Higher synthetic yield translates directly to lower cost of goods, reduced waste, and improved process mass intensity in multi-step syntheses, making this a more economically viable intermediate.
- [1] Guo, N., et al. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Appl Radiat Isot. 2008;66(10):1396-1402. View Source
